molecular formula C8H8N2O4 B14842212 1-(4-Methoxy-6-nitropyridin-2-YL)ethanone

1-(4-Methoxy-6-nitropyridin-2-YL)ethanone

Cat. No.: B14842212
M. Wt: 196.16 g/mol
InChI Key: CCTDMQDZTXXSNT-UHFFFAOYSA-N
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Description

1-(4-Methoxy-6-nitropyridin-2-YL)ethanone is a chemical compound belonging to the pyridine family It features a pyridine ring substituted with a methoxy group at the 4-position and a nitro group at the 6-position, with an ethanone group attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-6-nitropyridin-2-YL)ethanone typically involves the following steps:

    Nitration: The starting material, 4-methoxypyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Acylation: The nitrated product is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using large reactors to handle the nitration step efficiently.

    Purification: Employing techniques such as recrystallization or column chromatography to purify the intermediate and final products.

    Acylation: Conducting the Friedel-Crafts acylation in industrial reactors with precise control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-6-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-(4-Methoxy-6-aminopyridin-2-YL)ethanone.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Methoxy-6-nitropyridin-2-YL)acetic acid.

Scientific Research Applications

1-(4-Methoxy-6-nitropyridin-2-YL)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-6-nitropyridin-2-YL)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

    1-(4-Methoxy-2-nitropyridin-3-YL)ethanone: Similar structure but with different substitution pattern.

    1-(4-Methoxy-6-nitropyridin-3-YL)ethanone: Similar structure but with different substitution pattern.

    1-(4-Methoxy-6-nitropyridin-2-YL)propanone: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness: 1-(4-Methoxy-6-nitropyridin-2-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups on the pyridine ring allows for diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

1-(4-methoxy-6-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C8H8N2O4/c1-5(11)7-3-6(14-2)4-8(9-7)10(12)13/h3-4H,1-2H3

InChI Key

CCTDMQDZTXXSNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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